

A Comparative Guide to the Radiosensitizing Potential of ATM Inhibitors

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Compound of Interest

Compound Name: ATM Inhibitor-10

Cat. No.: B605733

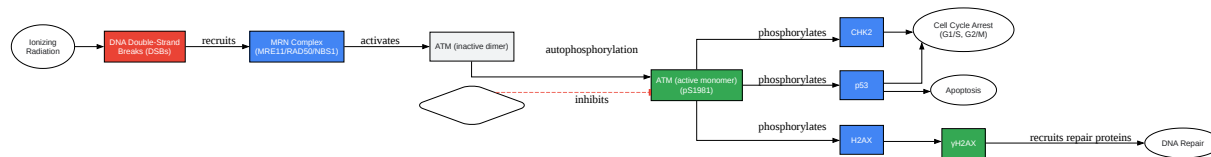
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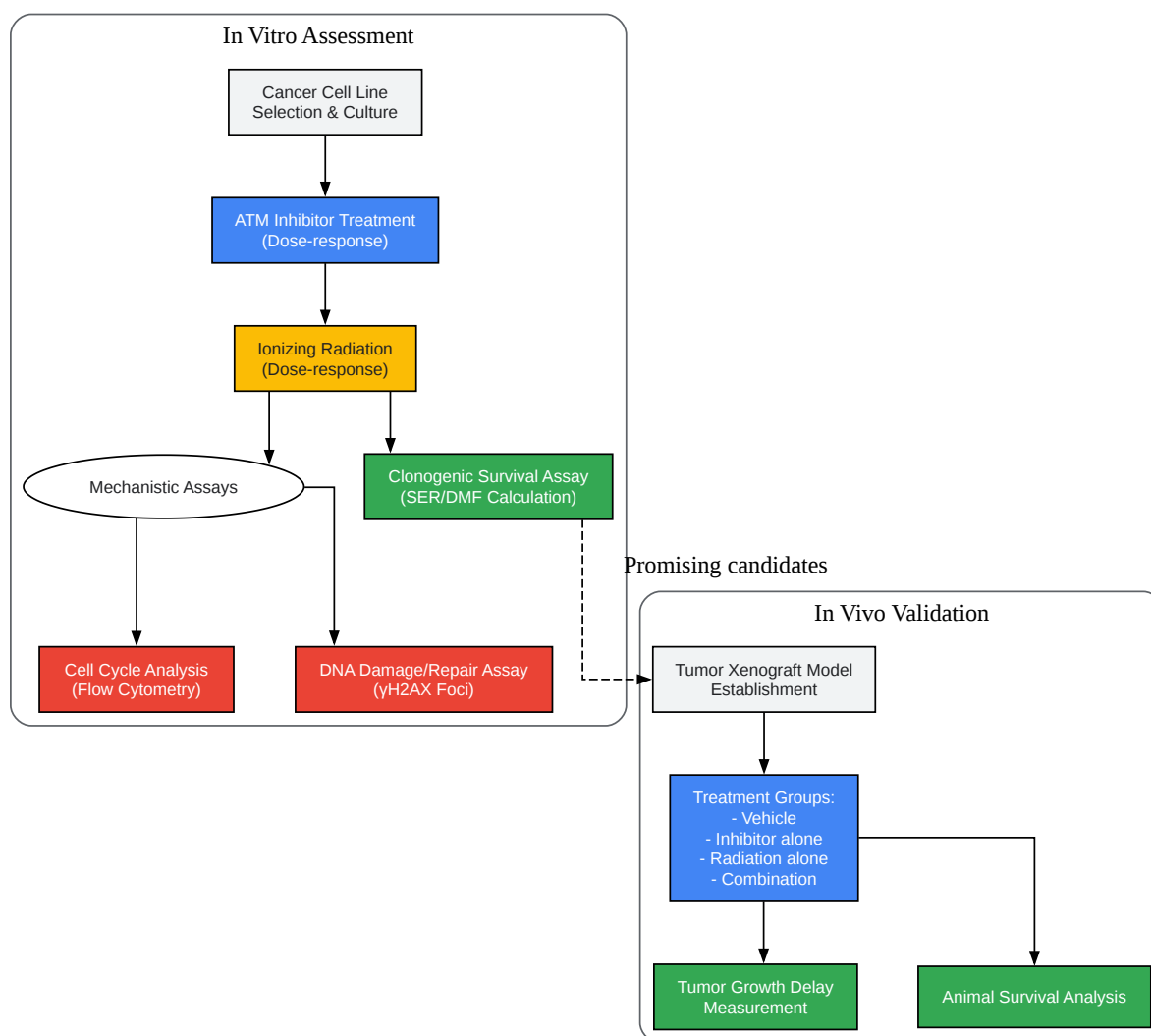
For Researchers, Scientists, and Drug Development Professionals

The inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase has emerged as a promising strategy to enhance the efficacy of radiotherapy in cancer treatment. ATM plays a pivotal role in the DNA damage response (DDR), a network of cellular pathways that detect and repair DNA lesions, such as the double-strand breaks (DSBs) induced by ionizing radiation. By blocking ATM activity, cancer cells are rendered more susceptible to the cytotoxic effects of radiation, a concept known as radiosensitization. This guide provides a comparative overview of the radiosensitizing potential of different ATM inhibitors, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

The ATM Signaling Pathway in Response to DNA Damage

Upon induction of DNA double-strand breaks by ionizing radiation, the MRE11-RAD50-NBS1 (MRN) complex recognizes the damaged DNA and recruits ATM. This leads to the activation of ATM through autophosphorylation. Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate a cellular response that includes cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. Key downstream targets include p53, CHK2, and H2AX. The phosphorylation of H2AX to form γ H2AX is a critical early event, creating a platform for the recruitment of other DNA repair proteins to the site of damage.





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